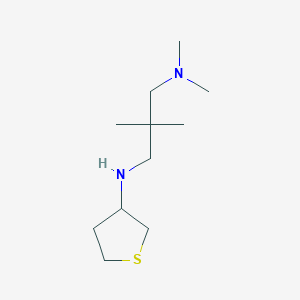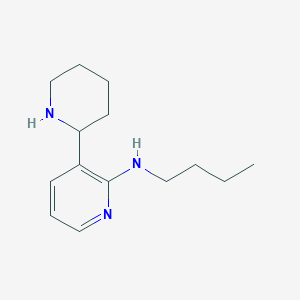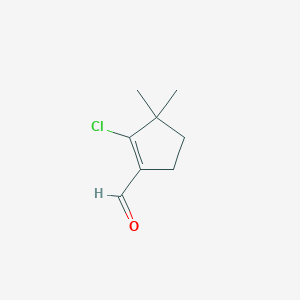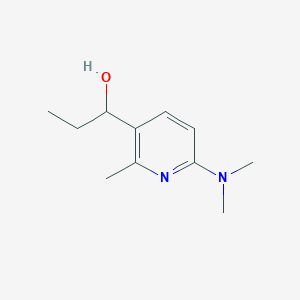
N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine is a chemical compound with a complex structure that includes both amine and thiophene functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine typically involves the reaction of tetrahydrothiophene with a suitable diamine precursor under controlled conditions. One common method involves the use of N,N,N’,N’-Tetramethyl-1,3-propanediamine as a starting material, which is then reacted with tetrahydrothiophene in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes and the use of fixed-bed reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production. The use of Raney-Nickel as a catalyst and the addition of a base in the reaction mixture can enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or alkylating agents can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield simpler amine derivatives .
科学的研究の応用
N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in organic synthesis reactions.
Biology: The compound’s amine groups make it useful in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It can be used in the development of drugs and therapeutic agents due to its unique structural properties.
作用機序
The mechanism by which N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with target molecules, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetramethyl-1,3-propanediamine: A simpler diamine compound with similar amine functionality but lacking the thiophene ring.
N1,N1,N3,N3-Tetramethyl-1,3-propanediamine: Another diamine with similar properties but different structural features.
N1,N1,N3,N3-Tetrakis(pyridin-2-ylmethyl)propane-1,3-diamine: A more complex diamine with additional pyridine rings.
Uniqueness
N1,N1,2,2-Tetramethyl-N3-(tetrahydrothiophen-3-yl)propane-1,3-diamine is unique due to the presence of both amine and thiophene functional groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
特性
分子式 |
C11H24N2S |
|---|---|
分子量 |
216.39 g/mol |
IUPAC名 |
N,N,2,2-tetramethyl-N'-(thiolan-3-yl)propane-1,3-diamine |
InChI |
InChI=1S/C11H24N2S/c1-11(2,9-13(3)4)8-12-10-5-6-14-7-10/h10,12H,5-9H2,1-4H3 |
InChIキー |
COTSYCYYSFPHOT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CNC1CCSC1)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B13012330.png)
![3,6-Dimethylbenzo[d]isothiazole](/img/structure/B13012336.png)

![2-Methylimidazo[1,2-c]pyrimidine](/img/structure/B13012346.png)
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B13012351.png)

![5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13012370.png)


![Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate](/img/structure/B13012392.png)

![N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13012403.png)
![3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid](/img/structure/B13012407.png)

